2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-13-2-6-15(7-3-13)18-11-17(22-24-18)12-21-19(23)10-14-4-8-16(20)9-5-14/h2-9,11H,10,12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJPKHWBQCGLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Moiety: The acetamide group is typically formed through an amidation reaction involving an amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor signaling.
Comparison with Similar Compounds
Structural and Chromatographic Differences
Compounds with isoxazole cores but varying substituents exhibit distinct physicochemical properties. For example:
- (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Retention time: 6.554)
- (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Retention time: 6.815)
The hydroxy substituent in the latter increases polarity, resulting in a longer HPLC retention time compared to the fluoro analog . The target compound’s p-tolyl group likely enhances hydrophobicity, suggesting intermediate retention behavior.
Table 1: Isoxazole Analogs Comparison
Trifluoroacetyl-Indole Acetamides
Compounds 4f and 4g from incorporate trifluoroacetyl groups and fluorophenyl/methoxyphenyl substituents:
- 4f : 79% yield, 4-fluorophenyl, pLDH assay activity.
- 4g : 72% yield, 4-methoxyphenyl, pLDH assay activity.
Sulfamoyl Phenyl Acetamides
Recent 2024 studies highlight sulfamoyl-containing analogs like 2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (). These compounds exhibit structural similarities (0.86–0.94 similarity scores) to the target molecule but replace the isoxazolylmethyl group with sulfamoyl moieties.
Pesticidal Acetamides
lists pesticidal analogs such as N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043). The trifluoromethyl-thiadiazole group confers pesticidal activity, whereas the target compound’s isoxazole and fluorophenyl groups may align more with pharmaceutical uses, highlighting application-driven structural design .
Heterocyclic Variations
describes 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA), which replaces the isoxazole with an oxadiazole-thienopyridine hybrid. Such heterocyclic swaps significantly alter electronic properties and binding affinities, underscoring the target compound’s reliance on isoxazole for optimal activity .
Biological Activity
2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement comprising a fluorophenyl group, an isoxazole ring, and an acetamide moiety, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and stability |
| Isoxazole Ring | Contributes to biological activity |
| Acetamide Moiety | Imparts solubility and potential for enzyme interaction |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The mechanism may involve:
- Inhibition of Enzyme Activity: The compound may act as an inhibitor for various enzymes, modulating their activity through competitive or non-competitive binding.
- Receptor Interaction: It may bind to certain receptors, altering signaling pathways that are critical in various biological processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with isoxazole moieties showed potent inhibition against cancer cell lines, with IC50 values ranging from 6.33 μM to 16.2 μM for different derivatives .
Anti-inflammatory Properties
This compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. The presence of the fluorine atom in the structure enhances its ability to modulate inflammatory pathways.
Antimicrobial Activity
Preliminary studies suggest that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds have been reported between 4.69 µM and 22.9 µM against various bacterial strains .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide | Chlorine instead of fluorine | Moderate anticancer activity |
| 2-(4-bromophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide | Bromine substitution | Lower antimicrobial efficacy |
| 2-(4-methylphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide | Methyl group addition | Enhanced lipophilicity but less potent |
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy:
A series of isoxazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. One derivative exhibited an IC50 value of 6.33 ± 1.02 μM against PTP1B, indicating strong potential for further development into anticancer agents . -
Anti-inflammatory Mechanisms:
Another study explored the anti-inflammatory mechanisms of similar compounds, demonstrating their ability to inhibit nitric oxide production in macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, and what analytical techniques confirm its purity and structure?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of 4-fluorophenylacetic acid with a substituted isoxazole intermediate (e.g., 5-(p-tolyl)isoxazol-3-yl)methanamine) under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide backbone .
- Step 2: Purification via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane).
Characterization Techniques:
- NMR Spectroscopy: H and C NMR confirm regiochemistry and substituent positions. For example, the fluorophenyl proton signals appear as doublets (~7.2–7.4 ppm) due to coupling with fluorine .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H] at m/z 379.15) .
- HPLC: Ensures ≥95% purity using a C18 column and UV detection at 254 nm .
Basic: How is the initial biological activity of this compound typically assessed in preclinical research?
Methodological Answer:
Initial screening involves:
- In Vitro Binding Assays: Measure affinity for target receptors (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance (SPR) .
- Cytotoxicity Studies: Assessed via MTT assays on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- Enzymatic Activity: Evaluate inhibition of enzymes (e.g., cyclooxygenase-2) using colorimetric substrates .
Key Parameters:
- Dose-response curves (0.1–100 µM range).
- Positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What strategies are employed to optimize the synthetic yield and scalability of this acetamide derivative?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) improve isoxazole ring formation .
- Solvent Optimization: Replacing DMF with THF reduces side reactions and improves yield by 15–20% .
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours for amide bond formation .
Scalability Considerations:
- Batch vs. flow chemistry for intermediates.
- Green chemistry principles (e.g., aqueous workup) to minimize waste .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
Methodological Answer:
Contradictions (e.g., high activity in enzyme assays but low cellular efficacy) are addressed via:
-
Assay Validation: Cross-check with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .
-
Metabolic Stability Testing: Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
-
Structural Analog Comparison:
Modification Assay System Activity Trend Reference Fluorophenyl → Chlorophenyl Enzyme vs. Cellular Increased cellular uptake Isoxazole → Oxadiazole Kinase inhibition Reduced affinity
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for modifications on the isoxazole and fluorophenyl moieties?
Methodological Answer:
SAR studies involve:
- Systematic Substituent Variation:
- Isoxazole Ring: Replace with oxadiazole or triazole to assess steric/electronic effects .
- Fluorophenyl Group: Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Computational Modeling:
- Docking Simulations (AutoDock Vina): Predict binding modes to targets (e.g., EGFR kinase) .
- HOMO-LUMO Analysis: Correlate electronic properties with bioactivity .
Key Findings:
- Fluorine at the para position enhances metabolic stability .
- Methyl substitution on isoxazole improves solubility without losing affinity .
Advanced: What experimental approaches are recommended to evaluate the stability and reactivity of this compound under physiological conditions?
Methodological Answer:
Stability assessments include:
- pH-Dependent Hydrolysis: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., >200°C indicates thermal stability) .
- Reactivity Screening: Test with nucleophiles (e.g., glutathione) to predict thiol-adduct formation .
Key Observations:
- Stable in acidic conditions (pH 3–5) but hydrolyzes rapidly in basic media (pH >10) .
Advanced: How can target engagement and mechanism of action be systematically investigated for this compound?
Methodological Answer:
Mechanistic studies involve:
- Pull-Down Assays: Use biotinylated analogs to isolate target proteins from cell lysates .
- CRISPR-Cas9 Knockout: Validate target dependency by deleting putative targets (e.g., kinase genes) .
- Transcriptomic Profiling (RNA-seq): Identify differentially expressed genes post-treatment .
Case Study:
- Target Identification: A fluorophenyl-acetamide analog was found to inhibit NF-κB signaling via IKKβ binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
